molecular formula C11H14O2 B1267604 2-Phenylpentanoic acid CAS No. 5558-45-2

2-Phenylpentanoic acid

Cat. No. B1267604
CAS RN: 5558-45-2
M. Wt: 178.23 g/mol
InChI Key: SFXXYKYOGGWUHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-phenylpentanoic acid and related compounds involves various strategies. For example, 2-arylpropenoic acid esters, closely related to 2-phenylpentanoic acid, have been synthesized using nitro groups in the aromatic ring, demonstrating a methodology that could potentially be adapted for 2-phenylpentanoic acid (Selvakumar et al., 2002). Additionally, the Friedel-Crafts reaction has been utilized for synthesizing 2-methyl-4-phenylpentanedioic anhydride, a compound that shares structural similarities with 2-phenylpentanoic acid, showcasing a potential synthetic route (Natekar & Samant, 2010).

Molecular Structure Analysis

The molecular structure of 2-phenylpentanoic acid, like its related compounds, is characterized by the presence of a phenyl group attached to a pentanoic acid moiety. This structure is foundational in understanding its reactivity and properties. Studies on similar molecules have utilized X-ray crystallography and density functional theory (DFT) to elucidate their structural characteristics, providing a basis for analyzing 2-phenylpentanoic acid's molecular structure (Chakravarty et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2-phenylpentanoic acid, such as the intramolecular cyclization of 2-phenylpentanoic/2-phenylbutanoic acid esters, highlight the reactivity of the phenylpentanoic acid backbone. These studies provide insights into the types of chemical transformations that 2-phenylpentanoic acid might undergo, including reactions with nitrenium ions and potential applications in synthesizing bioactive compounds (Pinto et al., 2011).

Physical Properties Analysis

The physical properties of 2-phenylpentanoic acid can be inferred from studies on related compounds. For instance, the optimization of synthesis conditions for related compounds using response surface methodology provides valuable information on factors such as reaction temperature and solvent choice that likely influence the physical properties of 2-phenylpentanoic acid (Ahmad et al., 2011).

Chemical Properties Analysis

The chemical properties of 2-phenylpentanoic acid, including its reactivity and potential functional group transformations, can be derived from synthetic strategies and chemical reactions observed in related compounds. The selective synthesis and functionalization of related phenyl-containing compounds provide a foundation for understanding the chemical behavior of 2-phenylpentanoic acid (Wu et al., 2019).

Scientific Research Applications

Methods of Application or Experimental Procedures: The specific method mentioned involves intramolecular cyclization via a nitrenium ion of 2-phenylpentanoic acid esters with a terminal p-azidophenyl group . This process provides direct access to tetrahydronaphthalene lignan esters .

Results or Outcomes: The synthesis of lignans using 2-Phenylpentanoic acid contributes to the development of compounds with significant pharmacological activities, including antitumor, anti-inflammatory, immunosuppressive, cardiovascular, antioxidant, and antiviral actions .

Methods of Application or Experimental Procedures: The synthesis involves adding a solution of bromine in dry chloroform dropwise to a stirred solution of (E)-2-methyl-5-phenyl-2-pentenoic acid in dry chloroform . The mixture is stirred at room temperature for 6 hours .

Results or Outcomes: The reaction yields 2,3-dibromo-2-methyl-5-phenyl-2-pentanoic acid (84%) as yellow plates from chloroform/light petroleum .

Methods of Application or Experimental Procedures: The specific methods of synthesis are not mentioned in the source .

Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Methods of Application or Experimental Procedures: The synthesis involves a two-step reductive amination procedure with either simple amines or α–amino esters . AcOH and NaBH3CN are the additive and reducing agents of choice .

Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Methods of Application or Experimental Procedures: The specific methods of application are not mentioned in the source .

Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Safety And Hazards

When handling 2-Phenylpentanoic acid, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXXYKYOGGWUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286070
Record name 2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpentanoic acid

CAS RN

5558-45-2
Record name NSC43696
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylpentanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
RS Natekar, SD Samant - 2002 - nopr.niscpr.res.in
… reaction with AICI} gives 2-methyl-ltetralone-4-carboxylic acid while its reaction with aryl ethers in the presence of AICI) gives a series of 5-aryl-4-methyl-5oxo-2-phenylpentanoic acid 8. …
Number of citations: 2 nopr.niscpr.res.in
S Connolly - 2022 - doras.dcu.ie
… Carboxylic acids such as dichloroacetic acid, α-methoxyphenylacetic acid, methoxyacetic acid, benzyloxyacetic acid, 4-methyl-2-phenylpentanoic acid and 4-methylvaleric acid were …
Number of citations: 0 doras.dcu.ie
LW Kissinger, HE Ungnade - The Journal of Organic Chemistry, 1959 - ACS Publications
… 5-Benzoyl-2-phenylpentanoic acid (XII). To a mixture of 0.42 g. (2.47 mmoles) of silver nitrate and 0.26 g. … (37%) of 5-benzoyl-2-phenylpentanoic acid, mp 107.5-108.5, was …
Number of citations: 11 pubs.acs.org
P TOMBOULIAN… - The Journal of Organic …, 1959 - ACS Publications
… of 1,3-diphenyl-1,2-cyclohexanediol (VIII) with chromic acid yielded a mixture of 1,3-dibenzoylpropane (XI) and a keto acid which is proposed to be 5-benzoyl-2-phenylpentanoic acid (…
Number of citations: 11 pubs.acs.org
DI Kato, K Teruya, H Yoshida, M Takeo… - The FEBS …, 2007 - Wiley Online Library
… Unfortunately, however, bulkier substitutions could not be used by the enzyme; 2-phenylpentanoic acid and 2-phenyl-3-methylbutanoic acid were only recovered as racemates and the …
Number of citations: 14 febs.onlinelibrary.wiley.com
X Huo, G Yang, D Liu, Y Liu… - Angewandte Chemie …, 2014 - Wiley Online Library
… The product 2 could be easily transformed into chiral 4-oxo-2-phenylpentanoic acid 3, 9b which is an important intermediate for the synthesis of various therapeutic agents, peptides, …
Number of citations: 181 onlinelibrary.wiley.com
N Nishimura, O Mitsunobu - Tetrahedron Letters, 2000 - Elsevier
… Thus, a 2.83:1 mixture of (S)-8a and (R)-8a (48% ee) was subjected to Jones oxidation to afford 2-methyl-2-phenylpentanoic acid 9 in 87% yield with [α] D +3.8 (c 2.13, MeOH). The …
Number of citations: 11 www.sciencedirect.com
RN Johnson, NV Riggs - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… The mixture of lactones was rechromatographed as above to give: (i) 5-Hydroxy-4,4-dimethyl-2phenylpentanoic acid lactorte (7) (101 mg), mp 59-60' from ether-light petroleum (Found: …
Number of citations: 8 www.publish.csiro.au
MC Lu, WE Wung, LB Shih, S Callejas… - Journal of medicinal …, 1987 - ACS Publications
… A similar lactone formation might also be expected for 5-hydroxy-2-phenylpentanoic acid; thus it was decided to prepare 6-hydroxy-2-phenylhexanoic acid (15). This was successfully …
Number of citations: 26 pubs.acs.org
MJ Caus, H Cerfontain… - Recueil des Travaux …, 1983 - Wiley Online Library
… was synthesized starting from 4-0x0-2-phenylpentanoic acid as depicted in Scheme 3. The first step was performed as described by 0l/is8. The epoxidation of 5 with alkaline hydrogen …
Number of citations: 1 onlinelibrary.wiley.com

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